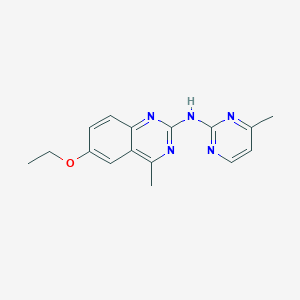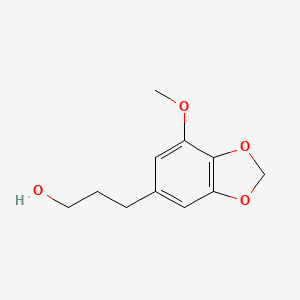![molecular formula C13H15NO3 B11034450 N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide](/img/structure/B11034450.png)
N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide, with the chemical formula C15H23NO5, is a compound that belongs to the class of acetamides. Its molecular weight is approximately 297.35 g/mol . This compound features a phenethylamine backbone with two methoxy groups (CH3O-) attached to the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide involves several steps. One common approach is through the reaction of 2,5-dimethoxybenzaldehyde with ethylamine, followed by acetylation of the resulting amine with acetic anhydride. The final step involves deprotection of the acetyl group to yield the desired compound .
Industrial Production: While industrial-scale production methods for this specific compound are not widely documented, it is typically synthesized in research laboratories for scientific investigations.
Analyse Chemischer Reaktionen
N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide can undergo various chemical reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The amide group can participate in substitution reactions. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).
Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules.
Pharmacophore Design: It serves as a starting point for designing new drugs due to its structural features.
Pharmacological Studies: Scientists investigate its potential pharmacological activities, such as receptor binding and enzyme inhibition.
Neurochemistry: The compound’s phenethylamine structure may be relevant to neurotransmitter systems.
Fine Chemicals: N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide may find applications in fine chemical synthesis.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
While N-[1-(2,5-Dimethoxyphenyl)ethyl]-2-propynamide is unique in its structure, related compounds include:
N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide:
These compounds share some structural similarities but exhibit distinct properties and applications.
Eigenschaften
Molekularformel |
C13H15NO3 |
|---|---|
Molekulargewicht |
233.26 g/mol |
IUPAC-Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]prop-2-ynamide |
InChI |
InChI=1S/C13H15NO3/c1-5-13(15)14-9(2)11-8-10(16-3)6-7-12(11)17-4/h1,6-9H,2-4H3,(H,14,15) |
InChI-Schlüssel |
DRVPWRGNBGOKDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 5-methyl-2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11034371.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-phenyl-2-phenylsulfanylacetate](/img/structure/B11034379.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B11034408.png)
![8-ethoxy-4,4-dimethyl-6-{[2-(pyridin-3-yl)piperidin-1-yl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11034410.png)
![3-(4-methoxyphenyl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B11034416.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B11034419.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B11034430.png)
![6-Methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11034431.png)
![(4-Benzylpiperazin-1-yl)(2-methyl-4-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B11034435.png)

![4-Amino-1-(3,5-difluorophenyl)-7-phenyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11034468.png)
![6-methoxy-1'-pentyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B11034472.png)
![(2E)-3-(1,3-benzodioxol-5-yl)-N-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}prop-2-enamide](/img/structure/B11034480.png)
